Albaconazole

概要

説明

アルバコナゾールは、開発コードがUR-9825である、実験的なトリアゾール系抗真菌化合物です。 それは潜在的な広範囲の活性を持ち、多くのCYP450肝酵素の阻害で知られています 。 アルバコナゾールは、抗真菌および抗原虫特性について研究されてきました .

準備方法

化学反応の分析

アルバコナゾールは、以下を含むいくつかの種類の化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過酸化水素などの酸化剤が含まれます。

還元: この反応は、水素の付加または酸素の除去を伴います。水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: この反応は、ある原子または原子群を別の原子または原子群に置き換えることを伴います。一般的な試薬には、ハロゲンと求核剤が含まれます。

これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

アルバコナゾールは、その抗真菌特性について広範に研究されてきました。 それは、カンジダ・アルビカンス、クリプトコッカス・ネオフォルマンス、アスペルギルス・フミガーツスなどの様々な真菌株に対して強力な活性を示してきました 。 さらに、アルバコナゾールは、シャーガス病の治療における潜在的な用途について調査されてきました 。 その広範囲の活性と良好な薬物動態は、化学、生物学、医学、産業の分野におけるさらなる研究開発のための有望な候補となっています .

科学的研究の応用

Albaconazole is a triazole antifungal agent being developed for the treatment of fungal infections . Studies have examined its efficacy and safety in treating conditions such as onychomycosis and cryptococcal meningitis .

Scientific Research Applications

Activity Against Cryptococcus neoformans

this compound has been evaluated for its activity against Cryptococcus neoformans, a basidiomycetous pathogen . In vitro, this compound was significantly more potent than fluconazole, demonstrating 100-fold greater potency on a per-weight basis and exhibiting fungicidal activity at relevant concentrations . Minimum inhibitory concentrations (MICs) for this compound ranged from ≤0.0012 to 1.25 μg/ml, with most isolates falling between 0.039 and 0.156 μg/ml .

In vivo studies using a rabbit model of cryptococcal meningitis showed that this compound had similar therapeutic activity compared to fluconazole . Dosage regimens of this compound and fluconazole (5 to 80 mg/kg/day) resulted in continuous and significant reductions in yeast counts in cerebrospinal fluid (CSF) . No significant difference in yeast burdens in CSF was observed between the two drugs (P = 0.65), and survival data indicated a significant improvement in animals treated with both drugs compared to untreated controls (P < 0.001) .

Onychomycosis Treatment

A phase II, randomized, double-blind, placebo-controlled study assessed the efficacy and safety of this compound for the treatment of distal subungual onychomycosis of the great toenail . Patients were administered this compound at doses of 100 to 400 mg or a placebo weekly for 24 or 36 weeks . The results showed that all this compound treatment groups achieved significantly greater effective treatment rates (21%-54%) compared to the placebo group (1%; P < .001 for all groups) at week 52 . Effective treatment was observed as early as week 24 in ≥5% of patients in most groups . The study concluded that this compound was well tolerated at all doses and resulted in high cure rates for onychomycosis .

Other Fungal Infections

this compound is also under investigation for treating other fungal infections, with ongoing clinical development programs . A phase II trial compared different doses of this compound versus fluconazole for acute, nonrecurrent candidal vulvovaginitis . Additionally, a phase Ib trial is evaluating this compound for moccasin-type tinea pedis .

作用機序

類似化合物との比較

アルバコナゾールは、フルコナゾール、ボリコナゾール、ポサコナゾールなどの化合物を含む、アゾール系抗真菌薬のクラスに属しています 。 これらの化合物と比較して、アルバコナゾールは特定の耐性真菌株に対して優れた活性を示してきました 。 その独特のキナゾリノン骨格と広範囲の活性は、他のアゾール系抗真菌薬とは異なります 。 類似の化合物には以下が含まれます。

- フルコナゾール

- ボリコナゾール

- ポサコナゾール

- イサブコナゾール

- ラブコナゾール

生物活性

Albaconazole is a novel triazole antifungal agent that has demonstrated significant biological activity against various fungal pathogens. This article discusses its efficacy, mechanisms of action, and clinical applications, supported by data tables and case studies.

Overview of this compound

This compound (UR-9825) belongs to the triazole class of antifungals, which inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. Its broad-spectrum activity makes it a candidate for treating infections caused by resistant fungal strains.

In Vitro and In Vivo Efficacy

1. Activity Against Cryptococcus neoformans

A study evaluated the in vitro and in vivo efficacy of this compound against C. neoformans, a common cause of cryptococcal meningitis. The minimum inhibitory concentrations (MICs) for this compound ranged from 0.0024 to 0.156 μg/ml, significantly lower than those for fluconazole, which had MICs up to 64 μg/ml. The minimum fungicidal concentrations (MFCs) for this compound were also notably effective, indicating its potential as a treatment option for fluconazole-resistant strains .

| Pathogen | This compound MIC (μg/ml) | Fluconazole MIC (μg/ml) |

|---|---|---|

| C. neoformans | 0.0024 - 0.156 | Up to 64 |

2. Efficacy in Chagas Disease

This compound has shown promising results in treating Trypanosoma cruzi, the causative agent of Chagas disease. In a study involving dogs, this compound at a dosage of 1.5 mg/kg/day resulted in parasitological cure rates of 25% to 100% depending on the strain treated . The compound was well-tolerated over long treatment periods, emphasizing its potential for human use.

3. Treatment of Onychomycosis

In a phase II clinical trial involving 584 patients with distal subungual onychomycosis, this compound demonstrated effective treatment rates ranging from 21% to 54%, compared to only 1% in the placebo group . These results indicate that this compound is not only effective but also well-tolerated with minimal adverse effects.

This compound functions primarily by inhibiting the enzyme lanosterol demethylase, which is crucial for ergosterol synthesis in fungi. This disruption leads to increased membrane permeability and ultimately cell death.

Case Studies and Clinical Trials

Case Study: Cryptococcal Meningitis Treatment

In a rabbit model of cryptococcal meningitis, this compound was administered at doses comparable to fluconazole. The study found that while this compound achieved therapeutic concentrations in cerebrospinal fluid (CSF), it did not reach MFC levels, suggesting a gradual reduction in yeast counts rather than rapid fungicidal action .

Clinical Trial: Chagas Disease

A study involving dogs infected with T. cruzi showed that this compound could effectively suppress parasitemia and prevent death in infected animals over extended treatment periods . This highlights its potential as a long-term treatment option.

Summary of Findings

- Efficacy Against Fungal Pathogens : this compound shows potent antifungal activity against various pathogens including C. neoformans and T. cruzi.

- Clinical Applications : It is being investigated for use in conditions like cryptococcal meningitis and Chagas disease, with promising results.

- Safety Profile : Clinical trials indicate that this compound is well tolerated with minimal side effects.

特性

IUPAC Name |

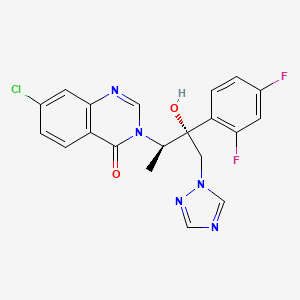

7-chloro-3-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClF2N5O2/c1-12(28-11-25-18-6-13(21)2-4-15(18)19(28)29)20(30,8-27-10-24-9-26-27)16-5-3-14(22)7-17(16)23/h2-7,9-12,30H,8H2,1H3/t12-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIXWHUVLCAJQL-MPBGBICISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C=NC4=C(C3=O)C=CC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C=NC4=C(C3=O)C=CC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClF2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058244 | |

| Record name | Albaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187949-02-6 | |

| Record name | Albaconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187949-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Albaconazole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187949026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Albaconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12073 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Albaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-7-Chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALBACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDW24Y8IAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Albaconazole?

A1: this compound, like other triazole antifungals, inhibits the fungal cytochrome P450 enzyme 14α-demethylase (CYP51). [, , , ] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Q2: What are the downstream effects of this compound's inhibition of CYP51?

A2: Inhibition of CYP51 disrupts ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and a compromised fungal cell membrane. This ultimately results in fungal cell death. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research excerpts do not specify the exact molecular formula and weight of this compound. You might be able to find this information in chemical databases like PubChem or ChemSpider.

Q4: Have there been any studies using computational chemistry to understand this compound's activity?

A4: Yes, molecular docking studies have been conducted to investigate the binding mode of this compound to its target, CYP51. This information has been used to design and synthesize novel derivatives with improved antifungal activity. [] Additionally, researchers have used computational methods to predict potential binding sites on viral proteins for this compound. []

Q5: How do structural modifications of this compound impact its antifungal activity?

A5: Studies have explored replacing the quinazolinone ring of this compound with a thiazole moiety. This modification led to the discovery of a new triazole compound with enhanced broad-spectrum antifungal activity. [] Other studies focused on creating this compound derivatives with fused heterocycles. The research indicated that incorporating tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine and tetrahydro-thiazolo[5,4-c]pyridine nuclei, particularly with nitrogen aromatic heterocycles, led to increased potency, a broader antifungal spectrum, and improved water solubility. []

Q6: What is known about the stability of this compound?

A6: While the provided excerpts do not offer specific details about this compound's inherent stability, one study did examine its encapsulation in poly-ε-caprolactone nanocapsules. This encapsulation showed a high loading yield (100%), suggesting a strong affinity of this compound for the nanocapsules. []

Q7: What formulation strategies have been explored to improve this compound's delivery?

A7: Researchers have investigated the use of poly-ε-caprolactone nanocapsules as a drug delivery system for this compound. These nanocapsules were shown to efficiently encapsulate the drug and potentially modify its pharmacokinetic profile. []

Q8: How is this compound metabolized in the body?

A8: The primary metabolite of this compound is 6-hydroxythis compound. [, ] Further details about its metabolic pathways and enzymes involved are not included in the provided research excerpts.

Q9: Does this compound exhibit dose-proportional pharmacokinetics?

A9: Yes, a study demonstrated that systemic exposure to this compound increased proportionally with dose frequency. []

Q10: What is the elimination half-life of this compound?

A10: While the provided research excerpts do not mention the specific half-life, this compound is noted for its remarkably long half-life in dogs, monkeys, and humans. []

Q11: What is the in vitro activity of this compound against various fungal species?

A11: this compound demonstrates potent in vitro activity against a wide range of fungal pathogens. It shows efficacy against various Candida species, including fluconazole-resistant strains, Cryptococcus neoformans, Aspergillus fumigatus, as well as some isolates of the emerging pathogen Candida auris. [, , , , , , , , ]

Q12: What in vivo models have been used to evaluate the efficacy of this compound?

A12: Researchers have employed various animal models to assess this compound's efficacy. These include:

Q13: What is the safety profile of this compound?

A13: The provided research excerpts highlight that this compound was generally safe and well-tolerated in the conducted studies. [, , , , ] One study specifically noted that no significant changes in ECG intervals or morphology were observed, even at supratherapeutic doses. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。